molecular formula C4H5NO2 B8708850 (R)-Dihydromaleimide CAS No. 87710-47-2

(R)-Dihydromaleimide

Cat. No.: B8708850
CAS No.: 87710-47-2
M. Wt: 99.09 g/mol
InChI Key: CIGXGWDUXOBPIO-UHFFFAOYSA-N
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Description

(R)-Dihydromaleimide is a chiral, reduced derivative of maleimide, characterized by a five-membered ring structure containing two nitrogen atoms and two ketone groups. Its stereospecific (R)-configuration confers distinct biochemical properties, making it relevant in metabolic and pharmacological studies. Key characteristics include:

  • Molecular Formula: C₄H₅NO₂ (base structure; variations may exist in conjugated forms) .
  • Natural Occurrence: Detected in metabolic studies of cerebrospinal fluid (CSF) in spinal muscular atrophy (SMA) patients , rat models of cerebral ischemia-reperfusion injury , and fermentation processes in baijiu production .
  • Biological Roles: Upregulated in neuroprotective contexts (e.g., cerebral ischemia) and implicated in lysine degradation and amino acid metabolism pathways .

Properties

CAS No.

87710-47-2

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

2-hydroxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-3,6H,(H,5,7)

InChI Key

CIGXGWDUXOBPIO-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC1O

Canonical SMILES

C1=CC(=O)NC1O

melting_point

103 - 105 °C

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key differences between (R)-Dihydromaleimide and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Natural Source Biological Role/Context Physical Properties
(R)-Dihydromaleimide - C₄H₅NO₂ 115.09 g/mol Rat brain, CSF, baijiu Neuroprotection, metabolic biomarker Data limited; detected via LC-MS
Maleimide 541-59-3 C₄H₃NO₂ 97.07 g/mol Synthetic Electrophile in bioconjugation Mp: 91–93°C
Dihydromaleimide β-D-glucoside 26696-59-3 C₁₁H₁₁NO₄ 261.23 g/mol Pisum sativum (pea plants) Plant metabolite; biomarker in SMA Mp: 185–188°C; [α]D: -73.7
1,5-Dihydro-5-hydroxy-2H-pyrrol-2-one (R-form) 87710-47-2 C₅H₅NO 99.09 g/mol Pisum sativum Alkaloid precursor Mp: 103–105°C; [α]D: -12.6

Key Distinctions

Structural Features :

  • (R)-Dihydromaleimide lacks the glucoside moiety present in Dihydromaleimide β-D-glucoside , impacting solubility and bioavailability. The β-D-glucoside form exhibits higher molecular weight and polarity due to glycosylation .
  • Compared to Maleimide , (R)-Dihydromaleimide is saturated, reducing its electrophilic reactivity and making it less prone to participate in covalent bond formation with proteins .

Biological Context :

  • (R)-Dihydromaleimide is upregulated in neuroprotective responses (e.g., 7-day post-cerebral ischemia in rats) , whereas Dihydromaleimide β-D-glucoside serves as a differential biomarker in SMA subtypes, linked to lysine degradation .
  • In baijiu fermentation, (R)-Dihydromaleimide is quantified at 0.025485 μg/g, suggesting a role in microbial metabolism .

Dihydromaleimide β-D-glucoside is co-expressed with neurotransmitters like dopamine in CSF, hinting at cross-talk between amino acid metabolism and neural signaling .

Research Findings and Implications

  • Neuroprotection : (R)-Dihydromaleimide’s upregulation in cerebral ischemia models suggests its role in mitigating oxidative stress or modulating inflammatory pathways .
  • Diagnostic Potential: Dihydromaleimide β-D-glucoside’s specificity to SMA subtypes highlights its utility in precision medicine for neuromuscular disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Dihydromaleimide
Reactant of Route 2
(R)-Dihydromaleimide

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